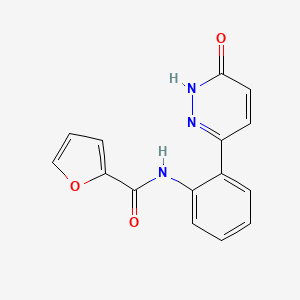

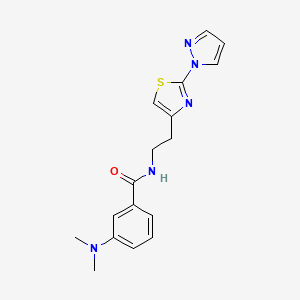

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a number of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl) thiazole derivatives have recently been produced. The synthesis involved a multistep reaction starting with a mixture of 1-(substituted phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile, sodium azide, and ammonium chloride in DMF, which was heated at reflux temperature .Chemical Reactions Analysis

The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Antibacterial Agents and Cytotoxicity

Research has demonstrated the potential of certain analogs, particularly those related to pyrazole and thiazole moieties, in serving as potent antibacterial agents. For instance, compounds with specific structures have shown significant antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity, indicating their potential in non-cytotoxic concentrations, which can be foundational for developing new antibacterial agents (Palkar et al., 2017).

Synthesis and Evaluation as Anti-tumor Agents

The synthesis of new derivatives based on the pyrazole and thiazole scaffolds has been explored for their potential anticancer activities. Certain derivatives have been tested for growth inhibitory properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines, showcasing some compounds with potent cytotoxic effects (Deady et al., 2003).

Chemical Reactivity and Heterocyclic Synthesis

Another area of application involves exploring the chemical reactivity of related compounds towards developing novel heterocyclic compounds. These studies have led to the creation of diverse heterocyclic structures with potential biological and chemical applications, highlighting the versatility of these chemical frameworks in synthetic chemistry (Bondock et al., 2011).

Corrosion Inhibition

Derivatives of thiazole have been investigated for their corrosion inhibition efficiency, particularly against steel in acidic environments. These studies offer insights into the application of thiazole derivatives as corrosion inhibitors, providing a promising approach for protecting metals against corrosion, which is crucial for industrial applications (Hu et al., 2016).

Synthesis of Heterocycles with Antimicrobial Activities

The synthesis and antimicrobial evaluation of new thiazole and pyrazole derivatives based on heterocyclic moieties have been conducted, revealing some compounds with promising antimicrobial activities. These findings contribute to the search for new antimicrobial agents capable of combating resistant microbial strains (Gouda et al., 2010).

properties

IUPAC Name |

3-(dimethylamino)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-21(2)15-6-3-5-13(11-15)16(23)18-9-7-14-12-24-17(20-14)22-10-4-8-19-22/h3-6,8,10-12H,7,9H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVYQAKSOOECQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime](/img/structure/B2554336.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)